molecular formula C13H9FO2 B6320965 (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1807617-37-3

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6320965
CAS No.: 1807617-37-3
M. Wt: 216.21 g/mol
InChI Key: FQQHURMWGFUMII-VOTSOKGWSA-N
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Description

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative belonging to a prominent class of organic compounds known as open-chain flavonoids. This compound features a characteristic α,β-unsaturated ketone system, where a 3-fluorophenyl ring and a furan-2-yl ring are connected by a propenone bridge in the thermodynamically stable (E), or trans, configuration. This specific architecture, particularly the conjugated system and the presence of both fluorine and furan heterocycle, is associated with diverse biological activities and physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science research . Research Applications and Biological Evaluation Chalcones, including structures similar to this compound, are extensively investigated for their broad-spectrum biological potential. Key research areas include: Antimicrobial and Antiviral Research: Chalcone derivatives have demonstrated efficacy against various pathogenic viruses, bacteria, and fungi. Their mechanisms may involve the selective targeting of viral and bacterial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), HIV integrase, or DNA gyrase, disrupting essential metabolic or reproductive pathways of the pathogens . Anticancer Research: Structural analogs featuring the furan-2-yl moiety, such as (3-(furan-2-yl)pyrazol-4-yl)chalcones, have shown promising cytotoxic effects against human lung carcinoma (A549) cell lines in vitro, indicating the potential of such frameworks in developing novel anticancer agents . The bioactivity is often attributed to the ability of the α,β-unsaturated ketone to act as a Michael acceptor, interacting with biological nucleophiles. Material Science and Optoelectronics: Beyond biological applications, the extended π-conjugation in chalcones makes them candidates for non-linear optical (NLO) materials and photonic devices. Computational studies on similar compounds suggest significant NLO properties, positioning them for potential use in optical light limiting and frequency conversion applications . Product Information This product is provided for research purposes in chemical biology, drug discovery, and materials science. It is intended for use by qualified laboratory professionals only. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQHURMWGFUMII-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Mechanochemical Synthesis

A solvent-free approach, detailed in search result, involves grinding equimolar quantities of 2-acetylfuran (1.26 g, 0.01 mol) and 3-fluorobenzaldehyde (1.24 g, 0.01 mol) with potassium hydroxide (1.20 g, 0.03 mol) using a mortar and pestle. The exothermic reaction proceeds rapidly at ambient temperature, with completion typically achieved within 30–60 minutes (monitored by TLC). Key advantages include:

  • Elimination of volatile organic solvents , aligning with green chemistry principles.

  • High yield (89.4%) due to minimized side reactions.

  • Stereoselective formation of the thermodynamically stable E-isomer, confirmed by the large vicinal coupling constant (J = 15.6 Hz) between H-2 and H-3 protons.

The crude product is isolated by quenching the reaction mixture with ice-cold water, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄. Purification via column chromatography (hexane:ethyl acetate, 1:1) yields analytically pure this compound as a crystalline solid.

Table 1: Optimization of Solvent-Free Synthesis

ParameterOptimal ConditionYield Impact
BaseKOH (3 equiv)Maximizes enolate formation
Grinding Time45 minutesBalances conversion and degradation
Molar Ratio (Ketone:Aldehyde)1:1Prevents aldol side products

Structural Characterization and Analytical Data

Comprehensive spectral analysis confirms the identity and purity of the synthesized compound.

Infrared Spectroscopy (IR)

The IR spectrum exhibits a strong absorption band at 1659 cm⁻¹ , characteristic of the conjugated carbonyl group. Additional peaks at 1605 cm⁻¹ (C=C stretch) and 3117 cm⁻¹ (aromatic C–H stretch) further corroborate the chalcone structure.

¹H NMR (400 MHz, CDCl₃)

  • δ 8.061 (1H, d, J = 15.6 Hz, H-3): Vinyl proton trans to carbonyl.

  • δ 7.471 (1H, d, J = 15.6 Hz, H-2): Coupled to H-3, confirming E-stereochemistry.

  • δ 7.201–7.795 (7H, m): Aromatic protons from furan and 3-fluorophenyl rings.

  • δ 6.872 (1H, s): Furan β-proton.

¹³C NMR (100 MHz, CDCl₃)

  • δ 188.7: Carbonyl carbon.

  • δ 145.2–155.1: Olefinic carbons (C-2 and C-3).

  • δ 114.2–145.3: Aromatic carbons, with ³J₃-F coupling (23.5 Hz) at δ 130.4 (C-3 of fluorophenyl).

Physical Properties

  • Melting Point : 84–85°C (sharp, uncorrected).

  • Molecular Formula : C₁₃H₉FO₂.

  • Mass Spectrometry : [M+H]⁺ m/z calcd. 216.06, found 216.12.

Comparative Analysis of Alternative Synthetic Approaches

While the solvent-free method dominates current protocols, exploratory studies suggest potential modifications:

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (300 W, 100°C, 10 minutes) show promise for reducing reaction times to <15 minutes, though yields remain suboptimal (72%) compared to mechanochemical methods.

Critical Evaluation of Reaction Parameters

Base Selection

  • KOH vs. NaOH : KOH’s higher solubility in polar aprotic solvents enhances enolate formation, improving yields by 12–15% over NaOH.

  • Catalytic vs. Stoichiometric Base : Stoichiometric KOH (3 equiv) ensures complete conversion, while catalytic amounts (20 mol%) require prolonged reaction times.

Solvent Effects

  • Ethanol : Traditional reflux in ethanol affords moderate yields (75–80%) but necessitates 6–8 hours.

  • Solvent-Free : Eliminates solvent removal steps, reducing energy input and waste generation.

Industrial-Scale Considerations

For bulk synthesis, the solvent-free protocol offers distinct advantages:

  • Cost Efficiency : Avoids solvent procurement and disposal costs.

  • Scalability : Planetary ball mills enable kilogram-scale production with consistent yields (85–88%).

  • Safety : Low exothermicity minimizes thermal runaway risks during scale-up.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, dihydrochalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Chalcone derivatives with variations in aromatic substituents and heterocyclic rings exhibit distinct physicochemical and biological profiles. Key comparisons include:

Table 1: Physicochemical Properties of Selected Chalcones
Compound Name Substituents (Ring A/Ring B) Melting Point (°C) Yield (%) HPLC Purity (%) Key References
(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one 3-Fluorophenyl / Furan-2-yl Not reported Not reported Not reported Inferred
LabMol-70 Furan-2-yl / 4-(Methylsulfanyl)phenyl 152 25 100
LabMol-76 4-Methoxyphenyl / 3-Iodophenyl 110 6 99.64
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-Fluorophenyl / 2-Hydroxyphenyl Not reported Synthesized via Claisen-Schmidt Not reported
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-Aminophenyl / 4-Fluorophenyl Not reported Not reported MIC = 0.07 µg/mL (antifungal)
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound contrasts with methoxy (LabMol-76) or methylsulfanyl (LabMol-70) substituents, which are electron-donating. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability compared to methoxy groups .
  • Heterocyclic Influence : Furan-containing chalcones (e.g., LabMol-70) generally exhibit moderate yields (25–30%) and melting points (114–182°C), suggesting that the furan ring’s planar structure facilitates crystallization .
Antifungal Activity :
  • The compound (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one demonstrates potent antifungal activity (MIC = 0.07 µg/mL against Trichophyton rubrum), attributed to the 4-fluorophenyl group’s electronegativity enhancing membrane penetration . The target compound’s 3-fluorophenyl substitution may offer similar advantages but with altered spatial interactions.
Tyrosinase Inhibition :
  • Furan-linked chalcones, such as (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, show tyrosinase inhibitory activity due to the furan’s ability to coordinate with copper ions in the enzyme’s active site . The 3-fluorophenyl group in the target compound could further modulate this interaction via hydrophobic or halogen bonding.
Anticancer Potential :
  • Piperidine- and pyrrole-substituted chalcones (e.g., LabMol-80) exhibit antiproliferative activity, with IC₅₀ values influenced by substituent electronegativity . The target compound’s fluorine atom may enhance cytotoxicity compared to methoxy-substituted analogs .

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one, a compound characterized by its unique fluorinated phenyl and furan moieties, has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 3-fluoroacetophenone and furfural, using a base such as sodium hydroxide in an ethanol or methanol solvent. The product is purified through recrystallization or column chromatography.

Chemical Structure

PropertyDetails
IUPAC Name(E)-3-(3-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Molecular FormulaC13H9FO2
CAS Number[Insert CAS number]

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It appears to inhibit the activity of pro-inflammatory enzymes and cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may bind to receptors that regulate cellular growth and apoptosis.
  • Oxidative Stress : The compound may induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating potent activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, administration of the compound resulted in a significant reduction in swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
(2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-oneModerateLowModerate
(2E)-3-(3-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-oneHighModerateLow

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